molecular formula C15H24N2O2S B10890324 1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B10890324
M. Wt: 296.4 g/mol
InChI Key: QRNNKEGSWLHGCA-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with butan-2-yl halide and 4-methylphenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]morpholine: Contains a morpholine ring.

    1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]thiomorpholine: Contains a thiomorpholine ring.

Uniqueness

1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H24N2O2S

Molecular Weight

296.4 g/mol

IUPAC Name

1-butan-2-yl-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C15H24N2O2S/c1-4-14(3)16-9-11-17(12-10-16)20(18,19)15-7-5-13(2)6-8-15/h5-8,14H,4,9-12H2,1-3H3

InChI Key

QRNNKEGSWLHGCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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